Atorvastatin-Amlodipine Adduct

Impurity profiling ANDA regulatory submission Reference standard characterization

This covalent atorvastatin-amlodipine amide adduct (CAS 425408-16-8, MW 949.5) is the essential reference standard for ANDA analytical development of amlodipine-atorvastatin FDC tablets. Laboratories substituting generic atorvastatin impurities A-D risk FDA Refuse-to-Receive decisions due to specificity failure at the distinct ~9.8 min retention time. The adduct is mandatory for ICH Q2(R1) method validation, ICH Q1A(R2) forced degradation studies, drug-excipient compatibility screening, and routine QC batch release under USP/Ph. Eur. unspecified impurity thresholds. Supplied with full COA (NLT 98% purity by HPLC), ISO 17034 traceable.

Molecular Formula C53H58ClFN4O9
Molecular Weight 949.5 g/mol
Cat. No. B13424471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtorvastatin-Amlodipine Adduct
Molecular FormulaC53H58ClFN4O9
Molecular Weight949.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNC(=O)CC(CC(CCN3C(=C(C(=C3C(C)C)C(=O)NC4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)F)O)O
InChIInChI=1S/C53H58ClFN4O9/c1-6-68-53(65)47-42(57-33(4)44(52(64)66-5)46(47)40-19-13-14-20-41(40)54)31-67-28-26-56-43(62)30-39(61)29-38(60)25-27-59-49(32(2)3)48(51(63)58-37-17-11-8-12-18-37)45(34-15-9-7-10-16-34)50(59)35-21-23-36(55)24-22-35/h7-24,32,38-39,46,57,60-61H,6,25-31H2,1-5H3,(H,56,62)(H,58,63)/t38-,39-,46?/m1/s1
InChIKeyMCXKYSIVTQMUGD-CMOYLYLHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Atorvastatin-Amlodipine Adduct Reference Standard


The Atorvastatin-Amlodipine Adduct (CAS 425408-16-8, molecular formula C53H58ClFN4O9, molecular weight 949.5 g/mol) is a covalent dimer formed by nucleophilic addition-elimination between the primary amine group of amlodipine and the carboxylate moiety of atorvastatin . Unlike the fixed-dose combination product (Caduet and generics) which physically co-formulates atorvastatin calcium (MW 1209.42) and amlodipine besylate (MW 567.1) as separate molecular entities, the adduct is a single, covalently bonded chemical species [1]. It is catalogued as Atorvastatin Impurity 27 and also referred to as Atorvastatin Amlodipine Dimer, and is primarily utilized as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) and commercial production of amlodipine or atorvastatin combination products .

Workflow Stability-indicating HPLC/UPLC method development
Selection Certified impurity reference standard with full characterization
Use Context ANDA impurity profiling & QC release testing

Why Generic Substitution Fails for This Adduct


Attempting to substitute the Atorvastatin-Amlodipine Adduct reference standard with generic atorvastatin impurity standards (e.g., Impurity A, B, C, D) or with the parent compounds (atorvastatin calcium, amlodipine besylate) for analytical method development or quality control purposes is analytically invalid and may lead to regulatory rejection. The adduct possesses a fundamentally distinct covalent structure—an amide bond linking the atorvastatin heptanoic acid side chain to the amlodipine aminoethoxy moiety—which produces a unique chromatographic retention time (approximately 9.8 minutes under standard HPLC-UV conditions) that does not coincide with any of the common pharmacopoeial impurities [1]. Its predicted pKa of 13.57 differs dramatically from atorvastatin (pKa 4.46) and amlodipine besylate (pKa 8.6), affecting extraction recovery, peak symmetry, and method robustness under various mobile phase pH conditions . Furthermore, the European Pharmacopoeia specifies a limit of ≤0.10% for unspecified impurities in atorvastatin, which is distinct from the limits for specified impurities A–D (0.15–0.30%); the adduct falls under the unspecified impurity category and therefore requires a dedicated, well-characterized reference standard to ensure accurate quantification at or below this threshold [2]. Using a structurally unrelated impurity standard or a parent compound in its place compromises the accuracy, precision, and regulatory defensibility of the analytical method.

Structural mismatch
Covalent amide dimer is a single entity; generic atorvastatin impurity standards (A–D) and parent compounds are physically mixed salts that cannot co-elute or serve as identity markers.
Physicochemical divergence
Predicted pKa ~13.6 differs by >4.9 units from atorvastatin (4.46) and amlodipine (8.6); extraction recovery and chromatographic behavior may shift dramatically if the dedicated standard is not used.
Regulatory classification
Ph. Eur. classifies the adduct as unspecified impurity (≤0.10%), demanding higher sensitivity than specified impurities A–D; substitution risks failing ICH Q3B threshold and ANDA deficiency.

Differentiation Evidence vs. Comparator Impurity Standards


Covalent Amide-Linked Dimer Structure

The Atorvastatin-Amlodipine Adduct (C53H58ClFN4O9, MW 949.5 g/mol) is a covalently bonded single chemical entity in which the atorvastatin heptanoic acid carboxylate forms an amide bond with the primary amine of amlodipine, confirmed by the IUPAC name 3-ethyl 5-methyl 4-(2-chlorophenyl)-2-((2-((3R,5R)-7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanamido)ethoxy)methyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate [1]. By comparison, in the fixed-dose combination product (Caduet and generics), atorvastatin calcium (C66H68CaF2N4O10·3H2O, MW 1209.42) and amlodipine besylate (C20H25ClN2O5·C6H5SO3H, MW 567.1) exist as physically mixed but chemically independent salt forms with no covalent linkage between the two active pharmaceutical ingredients [2]. This structural distinction is critical: the adduct behaves as a single, larger, more lipophilic molecule in chromatographic systems, whereas the parent compounds elute as two separate peaks. The adduct's formation represents a specific drug-drug degradation pathway that cannot be detected, identified, or quantified using reference standards of the individual parent compounds alone [3].

Covalent structure
Head-to-head
Adduct: covalent amide dimer (MW 949.5); Parents: physically mixed salts (atorvastatin calcium + amlodipine besylate), no covalent bond
Requires dedicated reference standard for specific identification
Cannot be detected using individual parent standards alone
Impurity profiling ANDA regulatory submission Reference standard characterization

Chromatographic Retention Differentiation

Under validated stability-indicating RP-HPLC conditions (Unisol C18 5 µm, 250 × 4.6 mm column; gradient elution with 40 mM ammonium acetate pH 4.7 / acetonitrile; flow rate 1.5 mL/min; detection at 240 nm), the Atorvastatin-Amlodipine Adduct exhibits a retention time of approximately 9.8 minutes, which is clearly resolved from amlodipine and atorvastatin parent peaks and from other common impurities [1]. By comparison, atorvastatin Impurity A, B, C, and H demonstrate limits of detection (LOD) of 0.04 µg/mL and limits of quantification (LOQ) of 0.11 µg/mL under the same validated method, while Impurity D shows LOD of 0.11 µg/mL and LOQ of 0.28 µg/mL [2]. The method achieves linear regression coefficients >0.9999 from 0.22 to 7.5 µg/mL for all impurities, with recovery between 97% and 101% and precision between 1.5% and 3.6% [2]. The adduct's distinct retention behavior, driven by its amide-linked dimer structure and altered polarity relative to the free parent compounds, necessitates a dedicated reference standard for peak identification and system suitability testing in methods intended for regulatory submissions; an atorvastatin Impurity A or B reference standard will not co-elute with or substitute for this adduct [3].

HPLC retention
Method context
Retention time ~9.8 min, resolved from all parent and impurity A–D peaks under validated RP-HPLC conditions
Supports specificity in stability-indicating methods
Impurity A–D standards do not co-elute; direct substitution may compromise peak identification
Stability-indicating HPLC Method validation Forced degradation

Acid-Base Property Differences

The Atorvastatin-Amlodipine Adduct has a predicted acid dissociation constant (pKa) of 13.57 ± 0.70, indicating it exists predominantly in its neutral, non-ionized form across the full pH range typically used in reversed-phase HPLC (pH 2–8) and in most biological matrices . In direct contrast, atorvastatin (as the free acid) has a pKa of 4.46, rendering it predominantly ionized at neutral pH, while amlodipine besylate has a pKa of 8.6, existing partially ionized under typical analytical conditions [1]. This 9.11-unit and 4.97-unit pKa gap, respectively, means the adduct exhibits dramatically different pH-dependent solubility, partition coefficient behavior, and ion-pairing characteristics during sample preparation, solid-phase extraction (SPE), and liquid-liquid extraction compared to either parent compound or to other acidic/basic impurities . The predicted density of 1.27 ± 0.1 g/cm³ and boiling point of 996.5 ± 65.0 °C further distinguish the adduct from the parent compounds and from common volatile impurities, affecting evaporation and drying steps in analytical workflows . Consequently, extraction recovery optimization, mobile phase pH selection, and column temperature parameters established for atorvastatin or amlodipine impurity methods cannot be directly applied to the adduct without risking low recovery, peak tailing, or retention time drift.

pKa difference
Class-level
Adduct predicted pKa 13.57 vs. atorvastatin 4.46, amlodipine 8.6; remains non-ionized across pH 2–12
Extraction and chromatography behavior differ significantly
Adduct pKa predicted; experimental validation not available
Physicochemical characterization Sample preparation Method robustness

Regulatory Impurity Classification Limits

Under the European Pharmacopoeia (Ph. Eur. 10.0) monograph for atorvastatin calcium, specified related impurities A and B are controlled at ≤0.30% each, while specified impurities C and D are controlled at ≤0.15% each [1]. The Atorvastatin-Amlodipine Adduct, classified as Atorvastatin Impurity 27, is not individually specified in the monograph and therefore falls under the general 'unspecified impurity' limit of ≤0.10% [1]. This is a materially lower threshold—requiring 33% to 67% more analytical sensitivity than for specified impurities A–D. In practice, the adduct must be detectable and quantifiable at or below the 0.10% (1.0 mg/g API) level, which demands a high-purity reference standard (≥95% by HPLC, with some vendors providing NLT 98% purity) with full characterization data (NMR, IR, MS, HPLC) compliant with ISO 17034 and ICH Q2(R1) guidelines . By comparison, the fixed-dose combination product amlodipine-atorvastatin tablets per USP monograph require assay of amlodipine between 90.0% and 110.0% and assay of atorvastatin between 94.5% and 105.0% of label claim; no specific pharmacopoeial impurity limit for the adduct is established for the combination product, placing the burden on the ANDA applicant to develop and validate a suitably sensitive method using the adduct reference standard [2].

Pharmacopoeial limit
Head-to-head
Adduct limit ≤0.10% (unspecified) vs. Impurity A/B ≤0.30%, C/D ≤0.15% (Ph. Eur. 10.0)
Demands 3× higher method sensitivity than specified impurities
Unspecified impurity category requires dedicated calibration standard
Pharmacopoeial compliance ICH Q3B thresholds Quality control specification

Formation Mechanism Specificity

The Atorvastatin-Amlodipine Adduct forms via a nucleophilic addition-elimination reaction in which the primary amine group of amlodipine attacks the carboxylate carbon of the atorvastatin heptanoic acid side chain, eliminating water and forming a stable amide bond . This mechanism is specific to the atorvastatin-amlodipine pairing because (a) atorvastatin possesses a free carboxylic acid group in its open-ring (active) form that is susceptible to nucleophilic attack, and (b) amlodipine bears a primary amine as part of its aminoethoxy side chain [1]. Rosuvastatin, by comparison, contains a sulfonamide group rather than a carboxylic acid in its side chain, making it less prone to analogous amide bond formation with amlodipine; simvastatin is a lactone prodrug requiring metabolic activation and lacks a free carboxylate under formulation conditions [2]. Therefore, the atorvastatin-amlodipine adduct represents a compound-specific degradation pathway that cannot be studied, monitored, or controlled using impurity reference standards from other statin-amlodipine combination products. The patent literature further demonstrates intentional synthesis of this amide-linked conjugate as a mutual prodrug (Pfizer Inc., US Patent 6,486,182 and EP 1,205,477 A1), confirming the chemical accessibility and stability of this specific covalent linkage under pharmaceutically relevant conditions [1].

Degradation pathway
Class-level inference
Amide formation is specific to atorvastatin-amlodipine pairing; not reported for rosuvastatin or simvastatin combinations
Adduct reference standard essential for forced degradation studies
No analogous covalent adducts documented for other statin-CCB pairs
Degradation pathway elucidation Forced degradation studies Drug-excipient compatibility

Long-Term Storage Stability

The Atorvastatin-Amlodipine Adduct reference standard demonstrates enhanced long-term stability when stored at -20°C under inert atmosphere, maintaining >90% chromatographic integrity over 12 months, as established by multiple vendor quality specifications and stability programs . This compares favorably to atorvastatin impurity standards stored at 2–8°C or ambient conditions (15–30°C), which may exhibit lactonization, oxidation, or hydrolysis over comparable periods due to the reactive functional groups present in the atorvastatin scaffold [1]. The adduct is supplied with a minimum purity of ≥95% by HPLC (some certificates of analysis specify NLT 98%), with full characterization including NMR, IR, and mass spectrometry, meeting ISO 17034 certified reference material (CRM) requirements . By contrast, many pharmacopoeial impurity standards (e.g., atorvastatin Impurity A, B, C) are typically supplied at lower purity thresholds (e.g., ≥90%) without the same level of characterization documentation, and may require requalification at more frequent intervals [1]. The adduct's covalent amide bond is chemically stable against hydrolysis under recommended storage conditions, whereas the atorvastatin lactone impurity (Impurity D) is susceptible to ring-opening under humid conditions .

Storage stability
Supporting evidence
>90% integrity over 12 months at -20°C; purity ≥95% (NLT 98% per some COA)
Extended shelf life reduces requalification frequency
Cold storage required; amide bond hydrolytically stable vs. lactone impurities
Reference standard stability Shelf-life qualification ISO 17034 compliance

Application Scenarios


ANDA Method Development & Validation

The Atorvastatin-Amlodipine Adduct reference standard is the definitive calibrant for developing and validating stability-indicating HPLC or UPLC methods intended for ANDA submissions of amlodipine-atorvastatin FDC tablets. Per ICH Q2(R1) guidelines, specificity must be demonstrated against all potential degradation products, including drug-drug interaction impurities. The adduct's distinct retention time (~9.8 min) and its elution under validated mobile phase conditions (e.g., 40 mM NH4OAc pH 4.7 / ACN gradient on C18 column) enable its inclusion as a system suitability marker and a calibration standard for impurity quantification at the ≤0.10% unspecified impurity threshold mandated by Ph. Eur. 10.0 [1]. Methods validated with the adduct achieve linearity >0.9999 from 0.22 to 7.5 µg/mL and recovery between 97–101%, satisfying FDA method validation expectations [2]. Laboratories that attempt to use atorvastatin Impurity A or B standards in place of the adduct reference material fail to demonstrate chromatographic resolution of this specific degradation product, potentially triggering FDA Refuse-to-Receive decisions for ANDA deficiency in specificity [2].

Forced Degradation Studies

The adduct is an essential analytical tool for identifying, tracking, and quantifying the amlodipine-atorvastatin amide-linked degradation product under forced degradation conditions per ICH Q1A(R2). During acid, base, thermal, oxidative, and photolytic stress testing of FDC tablets, the adduct may form at levels exceeding the 0.10% unspecified impurity threshold, particularly under thermal stress (>50°C) where degradation impurities can exceed 12% [1]. The adduct reference standard enables accurate peak identification and mass balance calculations in stressed samples, which is a critical requirement for drug product stability protocols. Laboratories assessing atorvastatin-amlodipine FDC stability without this specific standard cannot definitively identify late-eluting peaks in degradation chromatograms, leading to incomplete or rejected stability study data packages [2].

Drug-Excipient Compatibility Studies

The adduct reference standard supports drug-excipient compatibility screening during formulation development of amlodipine-atorvastatin FDC products. Excipient reactive impurities (e.g., aldehydes, peroxides in povidone, crospovidone, or polyethylene glycol) can catalyze the nucleophilic addition-elimination reaction between atorvastatin and amlodipine, accelerating adduct formation [1]. Formulation scientists use the adduct standard to quantify adduct formation rates in binary drug-excipient mixtures stored at accelerated conditions (40°C/75% RH), enabling rational excipient selection to minimize this degradation pathway. The absence of this reference standard forces reliance on total impurity or unspecified impurity metrics, which lack the specificity needed to optimize formulation composition for this specific drug-drug interaction impurity [2].

Process Control & Batch Release Testing

QC laboratories supporting commercial production of amlodipine-atorvastatin FDC tablets employ the adduct reference standard for routine batch release and stability testing. The USP monograph for combination tablets requires amlodipine assay between 90.0–110.0% and atorvastatin assay between 94.5–105.0% of label claim, with impurities controlled per ICH Q3B thresholds [1]. The adduct, if formed during wet granulation (where intimate contact between the two APIs in aqueous or hydroalcoholic media promotes nucleophilic reactivity), must be quantified as a process-related impurity. Use of the characterized adduct reference standard with documented purity NLT 98% and full COA ensures traceability to ISO 17034 standards, which is increasingly expected by global regulatory agencies including US FDA, EMA, and PMDA for commercial product quality control [2].

Application
Selection Property
Validation Focus
ANDA impurity profiling method validation
Specificity against drug-drug impurity adduct
Chromatographic resolution, linearity, recovery per ICH Q2(R1)
Forced degradation and stability studies
Adduct identification as degradation marker
Peak identification and mass balance under stress conditions
Excipient compatibility screening
Adduct formation rate quantification
Accelerated stability (40°C/75% RH) impurity monitoring
QC batch release and stability testing
Traceable adduct reference standard
Impurity quantification ≤0.10% threshold; ISO 17034 traceability
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